molecular formula C9H8ClN B7964855 2-(2-Chloro-4-methylphenyl)acetonitrile

2-(2-Chloro-4-methylphenyl)acetonitrile

Cat. No.: B7964855
M. Wt: 165.62 g/mol
InChI Key: IMZZLMQVCNCGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, yielding the desired acetonitrile derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Sodium cyanide (NaCN) in DMF under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic substitution: Amides, amines, or other nitrile derivatives.

    Reduction: 2-(2-Chloro-4-methylphenyl)ethylamine.

    Oxidation: 2-(2-Chloro-4-methylphenyl)acetic acid.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylphenyl)acetonitrile depends on its specific application. In general, the nitrile group can interact with various biological targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a methyl group.

    2-(2-Chloro-4-nitrophenyl)acetonitrile: Contains a nitro group, which significantly alters its chemical properties and reactivity.

    2-(2-Chloro-4-fluorophenyl)acetonitrile:

Uniqueness

2-(2-Chloro-4-methylphenyl)acetonitrile is unique due to the specific combination of chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZZLMQVCNCGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.